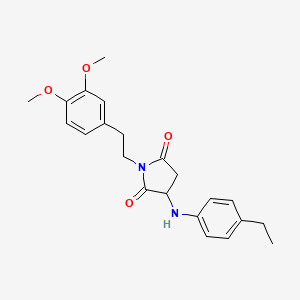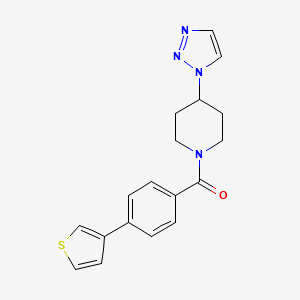
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, a thiophene ring, and a phenyl ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it may involve the reaction of a 1,2,3-triazole with a piperidine derivative, followed by coupling with a thiophene-phenyl ketone .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole, piperidine, thiophene, and phenyl rings. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, piperidine, thiophene, and phenyl groups. For example, the 1,2,3-triazole could potentially participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and bonding of the functional groups. For example, the presence of the 1,2,3-triazole and piperidine rings could influence the compound’s polarity and solubility .Scientific Research Applications
Apoptosis Inducing Ability and Tubulin Polymerization Inhibition
- Summary of Application: This compound was designed, synthesized, and screened for its in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . It was found to have the highest cytotoxicity towards the BT-474 cancer cell line .
- Methods of Application: The compound was evaluated for its tubulin polymerization inhibition study . Biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assay were used to suggest that the compound induced the apoptosis of BT-474 cells .
- Results or Outcomes: The compound was found to inhibit colony formation in BT-474 cells in a concentration-dependent manner . Flow cytometric analysis revealed that the compound induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .
Alzheimer’s Disease Treatment
- Summary of Application: The compound was synthesized and characterized for its potential interaction with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
- Methods of Application: The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .
- Results or Outcomes: Computational studies were enrolled to predict the interaction of the synthesized compound with acetylcholinesterase . The drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .
Anticancer Molecule Design
- Summary of Application: A compound similar to “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” was used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
- Methods of Application: The compound was synthesized and evaluated for its potential anticancer activity .
- Results or Outcomes: The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Anticancer Molecule Design
- Summary of Application: A compound similar to “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” was used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
- Methods of Application: The compound was synthesized and evaluated for its potential anticancer activity .
- Results or Outcomes: The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
(4-thiophen-3-ylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(15-3-1-14(2-4-15)16-7-12-24-13-16)21-9-5-17(6-10-21)22-11-8-19-20-22/h1-4,7-8,11-13,17H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIPSGWECNDBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

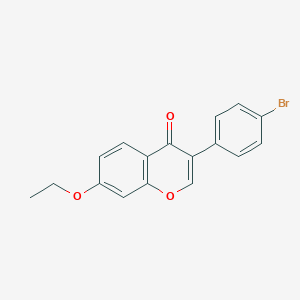
![N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2708094.png)
![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2708096.png)
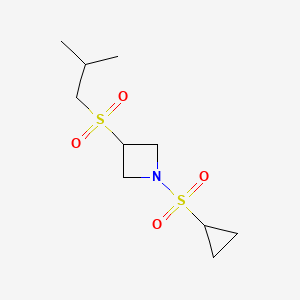
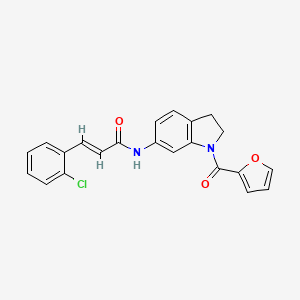
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2708103.png)
![N-Ethyl-N-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2708108.png)
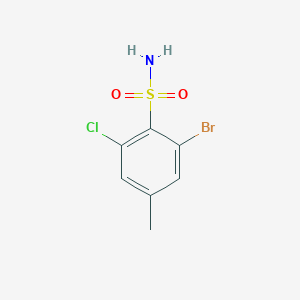
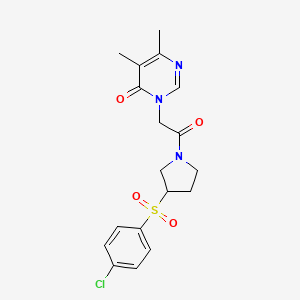
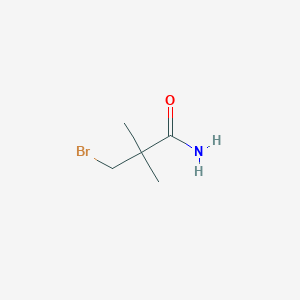
![6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2708112.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2708113.png)
